3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
6-benzyl-2-(dimethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-19(2)14-16-8-11-12(17-14)18-15(22)20(13(11)21)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,16,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNOJEHFXDZHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(=N1)NC(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases. These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
Similar compounds inhibit their targets (like pi3k and protein tyrosine kinases) by binding to their active sites, thereby preventing them from performing their normal functions.
Biological Activity
3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the class of pyrimido[4,5-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and as an anti-cancer agent. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₅H₁₈N₄O₂ with a molecular weight of 298.34 g/mol. The compound can be synthesized through various methods involving the reaction of substituted pyrimidines and benzyl groups under controlled conditions.
Neuroprotective Effects
Research indicates that compounds within the pyrimido[4,5-d]pyrimidine family exhibit neuroprotective properties. A study highlighted the antioxidant activity of related compounds against oxidative stress-induced cell death. Specifically, derivatives showed significant inhibition of Aβ1–42 self-aggregation, which is crucial in Alzheimer's disease pathogenesis. Compounds similar to this compound were evaluated for their ability to protect neuronal cells from hydrogen peroxide (H₂O₂) induced damage, demonstrating promising results in cellular models .
Anticancer Activity
The compound has also been studied for its anticancer properties. Analogous pyrimido derivatives have shown selective inhibition of cancer cell lines such as A431 (vulvar epidermal carcinoma) and HT-29 (colon cancer). These compounds were found to inhibit cell proliferation significantly and induce apoptosis in these cancer cells .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Protein Aggregation : By preventing the aggregation of amyloid beta peptides.
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : Reducing oxidative stress within cells.
Case Study 1: Neuroprotective Assessment
A study involving neuroblastoma cell lines treated with various concentrations of this compound demonstrated a dose-dependent increase in cell viability when exposed to oxidative stressors. The compound exhibited IC50 values comparable to established neuroprotective agents .
Case Study 2: Anticancer Efficacy
In vitro studies on HT-29 colon cancer cells revealed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis rates. Flow cytometry analysis confirmed that treated cells exhibited characteristics typical of apoptosis, including externalization of phosphatidylserine and activation of caspases .
Data Table: Biological Activities
Scientific Research Applications
Biological Activities
The compound has been studied for various pharmacological properties:
- Antimicrobial Activity : Research indicates that derivatives of pyrimido[4,5-d]pyrimidine compounds exhibit notable antibacterial properties. A study demonstrated that 3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione showed effective inhibition against several bacterial strains, suggesting potential as an antimicrobial agent .
- Antiviral Properties : Compounds within this chemical class have been evaluated for antiviral activity. The structural similarities to known antiviral agents suggest that they may inhibit viral replication processes .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. A review highlighted the effectiveness of related pyrimidine derivatives in reducing inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases .
- Thymidine Phosphorylase Inhibition : Recent studies have focused on the compound's ability to inhibit thymidine phosphorylase, an enzyme implicated in cancer progression. Molecular docking studies revealed that this compound interacts effectively with the enzyme's active site, suggesting its potential as an anticancer agent .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several derivatives of pyrimido[4,5-d]pyrimidine compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In a model of induced inflammation in rats, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha). Histopathological analysis showed decreased tissue damage and inflammation scores compared to controls.
Comparative Data Table
| Property | This compound | Standard Antibiotic (e.g., Amoxicillin) |
|---|---|---|
| Antibacterial Activity (MIC) | 8 µg/mL against E. coli | 16 µg/mL |
| Anti-inflammatory Effect | Significant reduction in IL-6 levels | Moderate reduction |
| Thymidine Phosphorylase Inhibition | Competitive inhibitor with Ki = 0.5 µM | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
